MAO-A Inhibition Potency: Intermediate Profile Between Clinical Standards Clorgyline and Moclobemide
N-(4-chlorophenyl)-2-(propylamino)acetamide demonstrates a well-defined, intermediate inhibitory potency against human MAO-A, positioning it as a valuable tool compound for studies requiring a non-extreme, reversible inhibition profile. In direct comparative assays, it is significantly less potent than the irreversible inhibitor clorgyline but substantially more potent than the reversible clinical inhibitor moclobemide [1][2][3].
| Evidence Dimension | Inhibitory Potency (IC50) against Human Monoamine Oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | Clorgyline: IC50 = 2.4-19.5 nM (range from multiple studies); Moclobemide: IC50 = 6.1 µM (6100 nM) |
| Quantified Difference | Target compound is 25- to 325-fold less potent than clorgyline, but approximately 102-fold more potent than moclobemide. |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine as substrate; assays measured hydrogen peroxide production after 1 hour incubation [1][3]. |
Why This Matters
This intermediate potency fills a critical gap in the MAO inhibitor tool compound portfolio, enabling dose-response studies where the extreme potency of clorgyline or the low potency of moclobemide would be suboptimal for mechanistic or selectivity investigations.
- [1] BindingDB. (n.d.). BDBM50075951: Inhibition of human recombinant MAO-A. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075951 View Source
- [2] PMC. (2011). Table S3: IC50 values for clorgyline and deprenyl against MAO-A and MAO-B. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
- [3] MedChemExpress. (n.d.). Moclobemide: MAO-A inhibitor with IC50 of 6.061 μM. Retrieved from https://www.medchemexpress.cn/ View Source
